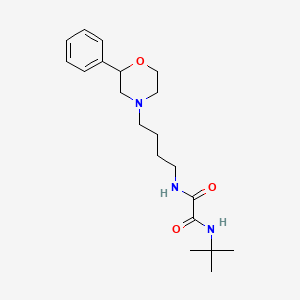

N1-(tert-butyl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide

Description

Properties

IUPAC Name |

N'-tert-butyl-N-[4-(2-phenylmorpholin-4-yl)butyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31N3O3/c1-20(2,3)22-19(25)18(24)21-11-7-8-12-23-13-14-26-17(15-23)16-9-5-4-6-10-16/h4-6,9-10,17H,7-8,11-15H2,1-3H3,(H,21,24)(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKWPBBGKKYRQOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C(=O)NCCCCN1CCOC(C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(tert-butyl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the following steps:

Preparation of 2-phenylmorpholine: This can be achieved by reacting phenylamine with ethylene oxide under controlled conditions.

Synthesis of 4-(2-phenylmorpholino)butylamine: This involves the alkylation of 2-phenylmorpholine with 1,4-dibromobutane, followed by reduction.

Formation of the oxalamide linkage: The final step involves the reaction of 4-(2-phenylmorpholino)butylamine with oxalyl chloride in the presence of tert-butylamine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N1-(tert-butyl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The phenylmorpholino moiety can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The oxalamide linkage can be reduced to amines using reducing agents such as lithium aluminum hydride.

Substitution: The tert-butyl group can be substituted with other alkyl groups using alkyl halides under basic conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, bases like sodium hydride or potassium tert-butoxide.

Major Products

Oxidation: Formation of N-oxide derivatives.

Reduction: Formation of primary and secondary amines.

Substitution: Formation of various alkylated derivatives.

Scientific Research Applications

N1-(tert-butyl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N1-(tert-butyl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide involves its interaction with specific molecular targets. The phenylmorpholino moiety can interact with enzyme active sites or receptor binding sites, modulating their activity. The oxalamide linkage may facilitate binding through hydrogen bonding and van der Waals interactions, enhancing the compound’s efficacy.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogues and their substituents are summarized below:

Key Observations:

- The morpholino-butyl chain in the target compound and CAS 954085-56-4 may enhance solubility and target engagement compared to piperazinyl (CAS 1049572-62-4) or adamantyl (Compound 6) groups due to morpholine’s basic nitrogen and hydrogen-bonding capacity .

Physicochemical Properties

- Lipophilicity: tert-butyl substituents (e.g., CAS 1049572-62-4) increase logP compared to polar groups like methoxyphenethyl (Compound 17) or benzyloxy (Compound 6) . Morpholino-butyl chains balance lipophilicity and solubility, as seen in CAS 954085-56-4 .

- Molecular Weight:

- The target compound (~420 g/mol) falls within the typical range for drug-like molecules, similar to adamantyl derivatives (Compounds 6, 8–10) .

Biological Activity

N1-(tert-butyl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide is a synthetic organic compound that has attracted attention in various fields of research, particularly in medicinal chemistry and pharmacology. This compound features a unique structural configuration that may confer specific biological activities, making it a subject of interest for studies involving enzyme inhibition, receptor modulation, and potential therapeutic applications.

- IUPAC Name : this compound

- Molecular Formula : C20H31N3O3

- Molecular Weight : 361.5 g/mol

- CAS Number : 953942-61-5

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The compound may function as an inhibitor or modulator of various biochemical pathways, impacting cellular processes and physiological responses.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Interaction : It could bind to certain receptors, influencing signal transduction pathways and cellular responses.

Biological Activity Studies

Several studies have investigated the biological activity of similar oxalamides, offering insights into the potential effects of this compound.

Table 1: Summary of Biological Activities from Related Compounds

Case Studies

-

In vitro Studies on Enzyme Inhibition :

- A study demonstrated that similar oxalamides could inhibit certain kinases involved in cancer progression. The results indicated a dose-dependent relationship between compound concentration and enzyme activity reduction.

-

Receptor Binding Assays :

- Research involving receptor binding assays showed that compounds with similar structures could effectively bind to G-protein coupled receptors (GPCRs), suggesting potential roles in modulating neurotransmitter release.

-

Animal Model Experiments :

- In vivo studies using animal models have suggested that oxalamides can exhibit anti-inflammatory properties by downregulating pro-inflammatory cytokines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.